![molecular formula C21H32O9 B3029094 3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate CAS No. 52408-84-1](/img/structure/B3029094.png)
3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate involves the reaction of glycerol with propylene oxide to form glyceryl propoxylate. This intermediate is then esterified with acrylic acid to produce the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous reactors to ensure consistent quality and high yield. The reaction conditions are carefully controlled, including temperature, pressure, and the presence of catalysts to optimize the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize under UV light or heat in the presence of a photoinitiator or thermal initiator.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Polymerization: Common reagents include photoinitiators like benzoin methyl ether and thermal initiators like azobisisobutyronitrile (AIBN).
Esterification: Reagents include alcohols and catalysts like sulfuric acid.
Major Products
Polymerization: Produces cross-linked polymers used in coatings, adhesives, and inks.
Esterification: Produces various esters used in different industrial applications.
Scientific Research Applications
3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate has numerous applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through polymerization. The acrylate groups undergo free radical polymerization, forming cross-linked networks. This process is initiated by photoinitiators or thermal initiators, which generate free radicals that propagate the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane triacrylate (TMPTA): Another trifunctional acrylate monomer with similar applications.
Pentaerythritol triacrylate (PETA): Used in similar industrial applications but has different curing properties.
Uniqueness
3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate is unique due to its specific molecular structure, which provides a balance of flexibility and hardness in the resulting polymers. This makes it particularly suitable for applications requiring both durability and flexibility .
Properties
IUPAC Name |
3-[2,3-bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O9/c1-4-19(22)28-13-7-10-25-16-18(27-12-9-15-30-21(24)6-3)17-26-11-8-14-29-20(23)5-2/h4-6,18H,1-3,7-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYPVOQAARSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOCC(COCCCOC(=O)C=C)OCCCOC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921288 | |
Record name | 1,1′,1′′-[1,2,3-Propanetriyltris(oxy-3,1-propanediyl)] tri-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110220-21-8 | |
Record name | 1,1′,1′′-[1,2,3-Propanetriyltris(oxy-3,1-propanediyl)] tri-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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